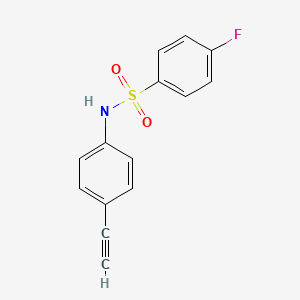

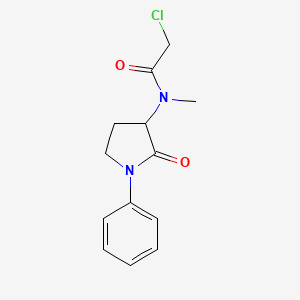

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-ethynylphenyl)benzenesulfonamide” is a compound with the CAS Number: 383147-75-9 and a molecular weight of 257.31 .

Synthesis Analysis

While specific synthesis methods for “N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide” were not found, similar compounds such as “N-(4-ethynylphenyl)benzenesulfonamide” have been synthesized via palladium-catalyzed Sonogashira cross-coupling polycondensation .Physical And Chemical Properties Analysis

“N-(4-ethynylphenyl)benzenesulfonamide” has a melting point of 180 - 182 degrees Celsius . It also has good physical and chemical properties, well-defined pore architectures, and designable topologies .Scientific Research Applications

Fluorination Reactions

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide derivatives have been explored for their reactivity and selectivity in fluorination reactions. Adjustments in the substituents on the phenyl rings of N-fluorobenzenesulfonamides can fine-tune their properties, leading to the efficient enantioselective fluorination of 2-oxindoles when catalyzed by chiral palladium complexes. This process yields 3-fluoro-2-oxindoles with high yields and enantioselectivities, showcasing the potential of these compounds in creating fluorinated organic molecules with specific chiral centers (Wang et al., 2014).

Crystal Structure and Spectroscopic Characterization

The structural and spectroscopic properties of compounds derived from 4-fluorobenzenesulfonamide have been extensively studied. For instance, the crystal structures of new platinum(II) dithiocarbimato complexes synthesized from 4-fluorobenzenesulfonamide reveal insights into their molecular configurations, which could be instrumental in understanding their reactivity and potential applications in catalysis and material science (Amim et al., 2008).

Antimycobacterial Agents

Derivatives of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide have shown promise as antimycobacterial agents. Research indicates that certain sulfonamides with the ability to release sulfur dioxide (SO₂) upon activation by cysteine can inhibit Mycobacterium tuberculosis more effectively than traditional clinical agents. This highlights the potential of such compounds in developing new treatments for tuberculosis (Malwal et al., 2012).

Enantioselective Synthesis

The enantioselective synthesis of pharmaceutical compounds is another application area. For example, enantiomerically pure 3'-fluorothalidomide has been synthesized using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide, demonstrating the versatility of these compounds in synthesizing enantioselectively fluorinated molecules, which are valuable in medicinal chemistry (Yamamoto et al., 2011).

Nitrogen Source for C–N Bond Formation

N-Fluorobenzenesulfonimide derivatives have been effectively used as nitrogen sources for C–N bond formation, illustrating their utility in organic synthesis. The ability to serve as sources of nucleophilic nitrogen or nitrogen radicals opens up new avenues for the synthesis of nitrogen-containing compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science (Li & Zhang, 2014).

Safety and Hazards

Mechanism of Action

Mode of Action

The presence of an ethynyl group suggests that it may undergo a sonogashira coupling reaction, a type of cross-coupling reaction used in organic synthesis to form carbon–carbon bonds . This could potentially influence its interaction with biological targets.

Result of Action

One study reported that a similar compound showed dual functional roles as an effective antitumor and a two-photon induced bio-imaging agent . .

properties

IUPAC Name |

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAZEYMQRJDJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972015.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B2972020.png)

![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2972023.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2972025.png)

![ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972026.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2972027.png)

![N-(4-acetylphenyl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2972032.png)